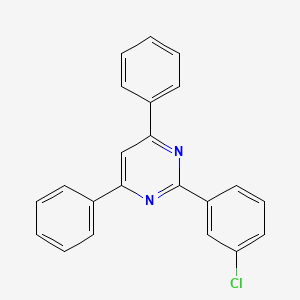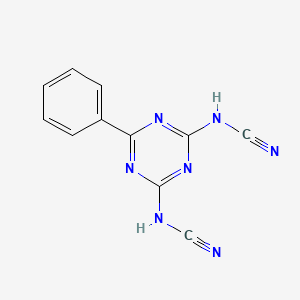
(6-Phenyl-1,3,5-triazine-2,4-diyl)dicyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dicyanamide is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the ring. This particular compound features a phenyl group attached to the triazine ring, along with two cyanamide groups at positions 2 and 4. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dicyanamide typically involves the reaction of 2,4-diamino-6-phenyl-1,3,5-triazine with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products. The reaction proceeds through the formation of intermediate species, which then undergoes cyclization to form the desired triazine derivative.
Industrial Production Methods
In an industrial setting, the production of N,N’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dicyanamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems for monitoring and controlling the reaction can further enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dicyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.
Substitution: The cyanamide groups can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted triazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base such as triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: Oxidized triazine derivatives with additional oxygen-containing functional groups.
Reduction: Reduced triazine derivatives with hydrogenated functional groups.
Substitution: Substituted triazine derivatives with various functional groups replacing the cyanamide groups.
Applications De Recherche Scientifique
N,N’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dicyanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives and polymers.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings, due to its thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of N,N’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dicyanamide involves its interaction with specific molecular targets and pathways. The compound can bind to nucleophilic sites on proteins and nucleic acids, leading to the formation of covalent adducts. This interaction can disrupt the normal function of these biomolecules, resulting in various biological effects. Additionally, the compound’s ability to undergo redox reactions can generate reactive oxygen species, which can further contribute to its biological activity.
Comparaison Avec Des Composés Similaires
N,N’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dicyanamide can be compared with other triazine derivatives, such as:
2,4-Diamino-6-phenyl-1,3,5-triazine: Similar structure but lacks the cyanamide groups, leading to different chemical reactivity and applications.
2,4,6-Trichloro-1,3,5-triazine: Contains chlorine atoms instead of cyanamide groups, used primarily in the synthesis of herbicides and other agrochemicals.
2,4-Diamino-6-methyl-1,3,5-triazine: Contains a methyl group instead of a phenyl group, resulting in different physical and chemical properties.
Propriétés
Numéro CAS |
87994-41-0 |
|---|---|
Formule moléculaire |
C11H7N7 |
Poids moléculaire |
237.22 g/mol |
Nom IUPAC |
[4-(cyanoamino)-6-phenyl-1,3,5-triazin-2-yl]cyanamide |
InChI |
InChI=1S/C11H7N7/c12-6-14-10-16-9(8-4-2-1-3-5-8)17-11(18-10)15-7-13/h1-5H,(H2,14,15,16,17,18) |
Clé InChI |
KNTRRWFMNABGSL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=NC(=N2)NC#N)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


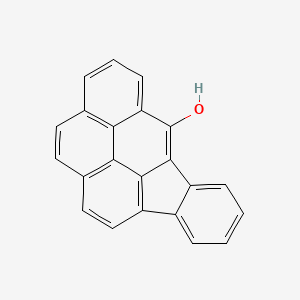
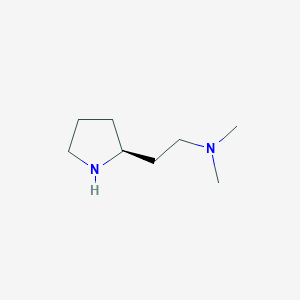
![(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B13139762.png)
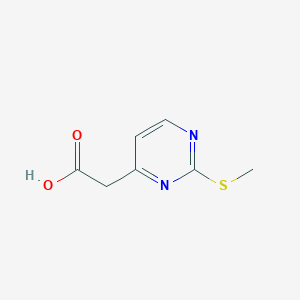
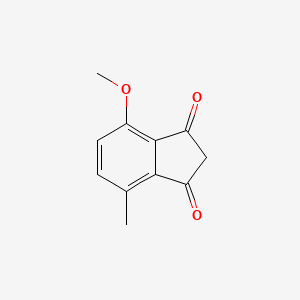
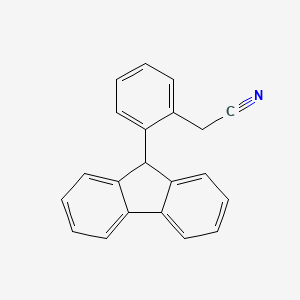
![Cyanamide, thieno[3,2-b]thiophene-2,5-diylidenebis-](/img/structure/B13139791.png)

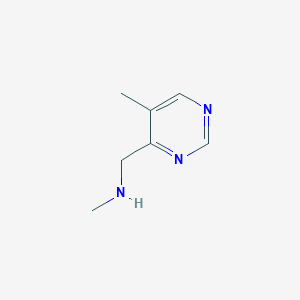
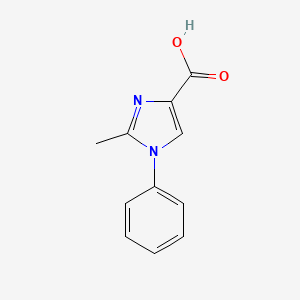

![7-Bromo-8-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13139814.png)
